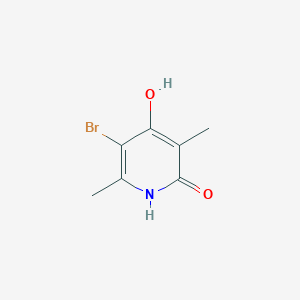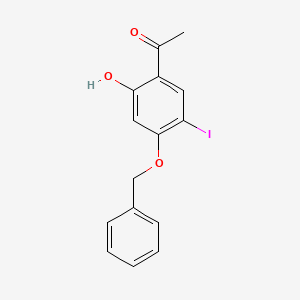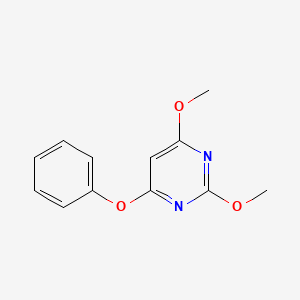
2,4-Dimethoxy-6-phenoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxy-6-phenoxypyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities . This compound has a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol.
準備方法
The synthesis of 2,4-Dimethoxy-6-phenoxypyrimidine involves the reaction of 2,4-dimethoxypyrimidine with phenyl magnesium bromide followed by acidification to yield the desired product. The reaction conditions typically include:
Addition of phenyl magnesium bromide: to a solution of 2,4-dimethoxypyrimidine in anhydrous ether.
Stirring the reaction mixture: at room temperature for several hours.
Acidification of the reaction mixture: with dilute hydrochloric acid.
Extraction of the product: with ethyl acetate.
Drying the organic layer: over anhydrous sodium sulfate.
Concentration of the solution: under reduced pressure to yield this compound.
化学反応の分析
2,4-Dimethoxy-6-phenoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The compound can be reduced to form different reduction products. Common reagents used in these reactions include phenyl magnesium bromide, dilute hydrochloric acid, and ethyl acetate. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,4-Dimethoxy-6-phenoxypyrimidine has several scientific research applications, including:
作用機序
The mechanism of action of 2,4-Dimethoxy-6-phenoxypyrimidine is associated with its ability to interact with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in the inflammatory response . The compound’s effects on these molecular targets and pathways contribute to its pharmacological properties.
類似化合物との比較
2,4-Dimethoxy-6-phenoxypyrimidine can be compared with other similar compounds, such as:
2,4-Dimethoxy-6-phenylpyrimidine: This compound has a similar structure but with a phenyl group instead of a phenoxy group.
2,4-Diaminopyrimidine: This compound has amino groups instead of methoxy groups and is known for its anti-tubercular activities.
4,6-Dimethoxypyrimidine: This compound has methoxy groups at positions 4 and 6 and is used in various chemical synthesis pathways.
The uniqueness of this compound lies in its specific structure, which contributes to its distinct pharmacological properties and research applications.
特性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
2,4-dimethoxy-6-phenoxypyrimidine |
InChI |
InChI=1S/C12H12N2O3/c1-15-10-8-11(14-12(13-10)16-2)17-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChIキー |
DYEYSARIEKVUQZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=N1)OC)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)
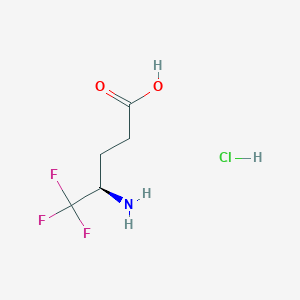

![1H,1'H-[2,3'-Biindole]-2',3-diol](/img/structure/B13100125.png)
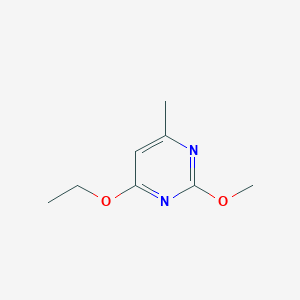
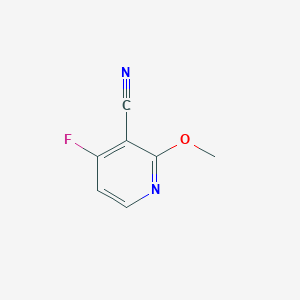
![2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13100153.png)
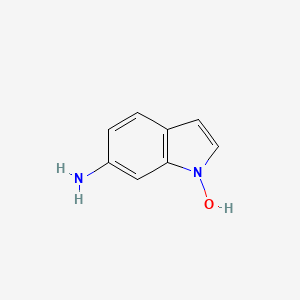
![7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B13100164.png)
![5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100172.png)

